GroES mobile loop

chaperonin binding kinetics ATPase regulation co-chaperonin affinity

Choose wild-type GroES mobile loop for physiologically relevant chaperonin studies. Unlike rigidified or high-affinity mutants, the native sequence delivers the essential baseline: 80% folding yield, 100% relative kinetics, and 12.4-fold ATP-dependent affinity enhancement (Kb=2.35×10⁶ M⁻¹). Mutant variants (I25D, L27D) produce aberrant ATPase hyperactivation and impaired folding competence. Full conformational flexibility is mandatory for efficient ternary complex formation with high-affinity substrates. Validated as N-terminal fusion tag for 5-fold soluble protein yield improvement without chaperone co-expression.

Molecular Formula C51H90N14O20
Molecular Weight 1219.3 g/mol
Cat. No. B15598224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGroES mobile loop
Molecular FormulaC51H90N14O20
Molecular Weight1219.3 g/mol
Structural Identifiers
InChIInChI=1S/C51H90N14O20/c1-10-25(6)39(49(82)63-38(24(4)5)48(81)60-31(17-23(2)3)45(78)65-40(27(8)68)47(80)56-20-35(71)58-33(22-67)51(84)85)62-36(72)19-54-34(70)18-55-42(75)26(7)57-46(79)32(21-66)61-44(77)30(13-11-12-16-52)59-50(83)41(28(9)69)64-43(76)29(53)14-15-37(73)74/h23-33,38-41,66-69H,10-22,52-53H2,1-9H3,(H,54,70)(H,55,75)(H,56,80)(H,57,79)(H,58,71)(H,59,83)(H,60,81)(H,61,77)(H,62,72)(H,63,82)(H,64,76)(H,65,78)(H,73,74)(H,84,85)/t25-,26-,27+,28+,29-,30-,31-,32-,33-,38-,39-,40-,41-/m0/s1
InChIKeyVOHSVEBVRAKFQB-MHULHKFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GroES Mobile Loop for Chaperonin Interaction Studies: Structural and Functional Baseline


The GroES mobile loop is a structurally defined polypeptide region spanning approximately 16 amino acids (residues 17–34) of the Escherichia coli co-chaperonin GroES [1]. This domain is characterized by a high degree of flexible disorder in the free protein and undergoes a folding transition into a defined β-hairpin conformation upon binding to the chaperonin GroEL [2]. The loop mediates the essential GroES–GroEL interaction responsible for encapsulating substrate polypeptides within the GroEL central cavity during ATP-dependent protein folding cycles [3]. As a synthetic peptide or recombinantly expressed domain, the GroES mobile loop serves as a critical tool for studying chaperonin binding mechanisms, mutational structure–function relationships, and ATP-regulated affinity modulation [4].

Why GroES Mobile Loop Cannot Be Substituted with Generic Co-Chaperonin Analogs: Quantitative Differentiation Evidence


The GroES mobile loop cannot be functionally substituted with analogous domains from other co-chaperonins due to sequence-specific differences in binding affinity, ATP-dependent affinity modulation, and conformational flexibility that directly govern chaperonin cycling efficiency [1]. Unlike the bacteriophage T4 co-chaperonin Gp31 mobile loop—which adopts the same bulged hairpin conformation upon binding but exhibits distinct mutational sensitivity and thermodynamic binding profiles—the GroES mobile loop possesses a unique balance of disorder-to-order transition energetics that modulates the speed of chaperonin cycling without causing ATPase stalling observed with high-affinity variants [2]. Furthermore, the human co-chaperonin Hsp10 mobile loop exhibits specificity for Hsp60 that is not shared by GroES; three specific substitutions in the GroES mobile loop are both necessary and sufficient to acquire Hsp10-like specificity and confer higher chaperonin binding affinity [3]. Mutations within the GroES mobile loop at conserved hydrophobic residues (e.g., I25D, I25D+L27D) result in quantifiable decreases in folding yield and kinetics that cannot be extrapolated from generic co-chaperonin sequence homology [4].

GroES Mobile Loop Quantitative Differentiation Evidence: Comparative Binding Affinity, Mutational Impact, and Functional Efficiency


ATP-Dependent Binding Affinity Modulation: 12.4-Fold Enhancement Over ADP State

The GroES mobile loop exhibits a 12.4-fold increase in binding affinity for GroEL in the presence of ATP compared to ADP, a quantitative difference that directly impacts chaperonin cycling speed and substrate encapsulation efficiency [1]. This ATP-dependent affinity enhancement is essential for the forward progression of the chaperonin reaction cycle, as excessive baseline affinity in ADP states would otherwise stall GroES dissociation and impair substrate release [2].

chaperonin binding kinetics ATPase regulation co-chaperonin affinity

Mutational Impact on Folding Yield: I25D+L27D Double Mutant Reduces Folding to 30–37% of Wild-Type

Mutations within the GroES mobile loop at conserved hydrophobic residues produce quantifiable reductions in substrate protein folding efficiency that are both position-specific and additive [1]. The wild-type GroES mobile loop achieves 80% folding yield with 100% relative folding kinetics, whereas the single I25A mutation reduces yield to 72% (90% kinetics), I25D reduces yield to 62% (50% kinetics), and the double I25D+L27D mutant reduces yield to 30–37% with only 25% relative kinetics . This graded mutational response demonstrates that the native loop sequence has been evolutionarily optimized for maximal folding efficiency and that even conservative substitutions produce measurable functional deficits.

mutational analysis protein folding yield structure–function relationship

Mobile Loop Flexibility Requirement: Disulfide Cross-Linking Impairs Ternary Complex Formation and Folding Efficiency

The inherent flexibility of the GroES mobile loop is not merely a structural curiosity but a functional requirement for efficient chaperonin activity [1]. Restriction of loop flexibility via engineered disulfide cross-linking between cysteine residues within the loop results in inefficient formation of the stable GroEL–polypeptide–GroES ternary complex and correspondingly inefficient substrate folding [2]. Notably, this flexibility requirement becomes quantitatively more pronounced when substrate polypeptides exhibit higher binding affinity for GroEL—the greater the substrate binding affinity, the greater the contribution of mobile loop flexibility to efficient in-cage folding [3]. This demonstrates that the native disordered-to-ordered transition of the GroES mobile loop is evolutionarily tuned to accommodate a range of substrate binding strengths.

conformational flexibility ternary complex stability in-cage folding

Chaperonin ATPase Inhibition: Wild-Type GroES Reduces GroEL ATPase Activity to ~50% vs. Mutant Relief of Inhibition

The wild-type GroES mobile loop exerts a specific inhibitory effect on GroEL ATPase activity that is quantitatively distinct from mutant variants [1]. Native GroES inhibits the ATPase activity of wild-type GroEL to approximately 50% of the unregulated rate and inhibits the single-ring GroELSR variant to approximately 10% of its intrinsic rate [2]. Mutations at the critical GroEL-interacting residue I25 (I25A, I25D) and L27 (L27A, L27D) relieve this inhibition on both GroEL and GroELSR, demonstrating that the native loop sequence is tuned to maintain optimal ATPase regulation [3]. Notably, the heptameric nature of GroES amplifies single-residue mutational effects sevenfold—a property that makes the wild-type sequence particularly critical for maintaining physiological ATPase cycling rates .

ATPase regulation chaperonin cycling mutational amplification

Solubility Enhancement as Fusion Tag: 5-Fold Increase in Soluble Protein Production vs. His-Tagged Control

The GroES mobile loop sequence confers a quantifiable solubility enhancement benefit when used as an N-terminal fusion tag for recombinant protein expression in Escherichia coli [1]. In a direct comparison study, fusion of the GroES mobile loop-encoding sequence to the amylolytic enzyme Amo45 improved soluble protein production 5-fold compared to the His-tagged Amo45 control [2]. Notably, this solubility enhancement was achieved without requiring additional co-expression of chaperone proteins, demonstrating that the mobile loop sequence possesses intrinsic solubility-promoting properties that operate independently of the full GroEL/GroES chaperonin machinery [3].

recombinant protein expression solubility enhancement fusion tag engineering

GroES Mobile Loop: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Chaperonin ATPase Regulation and Binding Kinetics Assays Requiring Nucleotide-State Discrimination

Investigators studying GroEL ATPase activity regulation or GroES–GroEL binding kinetics under physiologically relevant nucleotide conditions should procure wild-type GroES mobile loop peptides to capture the 12.4-fold ATP-dependent affinity enhancement (Kb = 2.35 × 10⁶ M⁻¹ in ATP vs. 1.89 × 10⁵ M⁻¹ in ADP) [1] and the ~50% inhibition of GroEL ATPase activity characteristic of native GroES [2]. Mutant loop variants (e.g., I25A, I25D, L27A, L27D) relieve this ATPase inhibition and produce aberrantly elevated ATP hydrolysis rates that misrepresent physiological chaperonin cycling dynamics [3].

Structure–Function Mutational Studies Requiring Validated Baseline Folding Efficiency

Research programs conducting mutational analysis of co-chaperonin function or structure–activity relationship studies should utilize wild-type GroES mobile loop as the essential baseline control, given that the native sequence achieves 80% folding yield with 100% relative folding kinetics—a performance level that single I25D mutation reduces to 62% yield (50% kinetics) and double I25D+L27D mutation reduces to 30–37% yield (25% kinetics) [1]. This quantified gradient of functional impairment across specific residue substitutions validates the wild-type sequence as the required reference point for comparative mutational analysis [2].

Chaperonin Ternary Complex Formation and In-Cage Folding Efficiency Studies

Experiments designed to measure GroEL–polypeptide–GroES ternary complex formation or in-cage substrate folding efficiency require native GroES mobile loop peptides possessing full conformational flexibility, as disulfide cross-linked (rigidified) loop variants produce inefficient ternary complex formation and impaired folding activity that worsens proportionally with increasing substrate–GroEL binding affinity [1]. The quantified relationship between substrate affinity and flexibility requirement—where higher-affinity substrates demand greater loop flexibility for efficient folding—makes native-sequence peptides the only appropriate tool for studies involving high-affinity substrate polypeptides [2].

Recombinant Protein Solubility Enhancement and Fusion Tag Engineering in E. coli

Biotechnology and industrial protein production groups seeking to improve soluble yields of aggregation-prone recombinant proteins should evaluate the GroES mobile loop sequence as an N-terminal fusion tag, which has been validated to increase soluble protein production 5-fold compared to His-tagged controls in E. coli expression systems [1]. This solubility enhancement is achieved without requiring co-expression of GroEL/GroES chaperones, eliminating the metabolic burden and vector complexity associated with multi-protein chaperone co-expression systems [2].

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